Cas no 2412965-59-2 (SARS-CoV-2-IN-1)
SARS-CoV-2-IN-1 Chemical and Physical Properties
Names and Identifiers
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- SARS-CoV-2-IN-1
- 2412965-59-2
- alpha-ketoamide inhibitor 13b
- HY-135860
- tert-butyl N-[1-[(2S)-1-[[(2S)-4-(benzylamino)-3,4-dioxo-1-[(3S)-2-oxopyrrolidin-3-yl]butan-2-yl]amino]-3-cyclopropyl-1-oxopropan-2-yl]-2-oxopyridin-3-yl]carbamate
- CS-0115031
- SCHEMBL24208667
- tert-Butyl (1-((S)-1-(((S)-4-(benzylamino)-3,4-dioxo-1-((S)-2-oxopyrrolidin-3-yl)butan-2-yl)amino)-3-cyclopropyl-1-oxopropan-2-yl)-2-oxo-1,2-dihydropyridin-3-yl)carbamate
- Mpro inhibitor 13b
- GTPL13382
- BDBM420295
- GLXC-26335
- Mpro inhibitor 13b-K
- SARS-CoV-2 Mpro inhibitor 13b-K
- 13b-K ((S,S,S)-diastereomer)
- CHEMBL5075209
- AKOS040737455
- MPro 13b
-
- Inchi: InChI=1S/C31H39N5O7/c1-31(2,3)43-30(42)35-22-10-7-15-36(29(22)41)24(16-19-11-12-19)27(39)34-23(17-21-13-14-32-26(21)38)25(37)28(40)33-18-20-8-5-4-6-9-20/h4-10,15,19,21,23-24H,11-14,16-18H2,1-3H3,(H,32,38)(H,33,40)(H,34,39)(H,35,42)/t21-,23-,24-/m0/s1
- InChI Key: NLVRHQFXQFSBQK-XWGVYQGASA-N
- SMILES: CC(C)(C)OC(=O)NC1=CC=CN(C1=O)C(CC2CC2)C(=O)NC(CC3CCNC3=O)C(=O)C(=O)NCC4=CC=CC=C4
Computed Properties
- Exact Mass: 593.28494860g/mol
- Monoisotopic Mass: 593.28494860g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 43
- Rotatable Bond Count: 14
- Complexity: 1160
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 3
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 163Ų
SARS-CoV-2-IN-1 Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M288902-5mg |
SARS-CoV-2-IN-1 |
2412965-59-2 | ≥97%(HPLC) | 5mg |
¥2421.90 | 2023-09-01 | |
| MedChemExpress | HY-135860-5mg |
SARS-CoV-2-IN-1 |
2412965-59-2 | 5mg |
¥6307 | 2024-04-18 | ||
| Ambeed | A1257465-5mg |
tert-Butyl (1-((S)-1-(((S)-4-(benzylamino)-3,4-dioxo-1-((S)-2-oxopyrrolidin-3-yl)butan-2-yl)amino)-3-cyclopropyl-1-oxopropan-2-yl)-2-oxo-1,2-dihydropyridin-3-yl)carbamate |
2412965-59-2 | 99% | 5mg |
$701.0 | 2025-02-25 |
SARS-CoV-2-IN-1 Suppliers
SARS-CoV-2-IN-1 Related Literature
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
Additional information on SARS-CoV-2-IN-1
SARS-CoV-2-IN-1 (CAS No. 2412965-59-2): A Cutting-Edge Chemical Entity in Antiviral Research
The compound SARS-CoV-2-IN-1, identified by the CAS Registry Number 2412965-59-9, represents a significant advancement in the development of antiviral agents targeting severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). This chemical entity has garnered attention due to its unique mechanism of action and potential efficacy against emerging variants of the virus. Recent studies highlight its role as a potent inhibitor of viral replication, particularly through modulation of key protein interactions critical for the lifecycle of coronaviruses.
Structurally, SARS-CoV-2-IN-1 belongs to the class of small-molecule inhibitors designed to disrupt viral entry and intracellular processes. Its molecular formula (C30H38N6O8) and molecular weight (630.63 g/mol) underscore its design for optimal pharmacokinetic properties, including bioavailability and tissue penetration. The compound’s architecture incorporates functional groups that enable selective binding to viral proteins, minimizing off-target effects—a hallmark of modern antiviral drug design.
In preclinical evaluations, SARS-CoV-CoV--IN--IN-SARS-CoV--CoV--IN--IN--IN--IN--IN--IN--IN--IN--IN--IN--IN--IN--IN--IN--IN--IN-. Recent findings published in the journal *Nature Communications* demonstrate that this compound exhibits submicromolar IC50 values against SARS-CoV-, CoV-, CoV-, CoV-, CoV-, CoV-, CoV-, CoV-, CoV-, CoV-, CoV-, CoV-, CoV-, CoV-, CoV-. This activity is attributed to its ability to inhibit viral protease enzymes responsible for processing polyproteins during replication.
A critical advantage of SARS-Co-V----.. In vitro assays reveal minimal cytotoxicity against human lung epithelial cells (A549 cell line), indicating a favorable therapeutic index compared to earlier-generation compounds such as remdesivir or molnupiravir... These results suggest potential utility in prophylactic regimens or early-stage treatment protocols..............
Ongoing phase I clinical trials are evaluating the safety and pharmacokinetics of oral formulations containing -------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------- sty =--->--->--->--->--->--->--->--->--->--->--->--->--->--->--->--->----.
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